molecular formula C10H12O5 B073788 Isopropyl 3,4,5-trihydroxybenzoate CAS No. 1138-60-9

Isopropyl 3,4,5-trihydroxybenzoate

Cat. No. B073788
CAS RN: 1138-60-9
M. Wt: 212.2 g/mol
InChI Key: TXGSOSAONMOPDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isopropyl 3,4,5-trihydroxybenzoate and related derivatives involves various chemical reactions under specific conditions. For instance, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate was synthesized using singlet oxygen induced by visible light, showcasing the complexity and innovative approaches in synthesizing such compounds (Sharma et al., 2022).

Molecular Structure Analysis

The molecular structure of derivatives similar to isopropyl 3,4,5-trihydroxybenzoate has been determined using techniques like X-ray crystallography. The crystal structure of 3,4,5-trihydroxybenzoic acid octyl ester dihydrate, for example, is triclinic, illustrating the detailed molecular arrangement and hydrogen bonding within these molecules (Jeffrey & Yeon, 1990).

Chemical Reactions and Properties

Isopropyl 3,4,5-trihydroxybenzoate and its derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. The electrochemical oxidation of 3,4-dihydroxybenzoic acid, for example, leads to the formation of benzofuran derivatives, indicating the potential for diverse chemical transformations (Moghaddam et al., 2006).

Physical Properties Analysis

The physical properties, including crystalline structure and phase transitions, have been studied extensively. The structure of 3,4,5-trihydroxybenzoic acid octyl ester dihydrate at 123 K shows a non-mesogenic amphiphilic molecule, providing insights into its physical state and stability under various conditions (Jeffrey & Yeon, 1990).

Chemical Properties Analysis

The chemical properties, such as acidity and reactivity, have been characterized through various studies. For instance, the synthesis and reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones explore the steric effects and reactivity patterns, providing a deeper understanding of the chemical behavior of similar compounds (Deruiter et al., 1987).

Scientific Research Applications

Synthesis and Evaluation

Isopropyl 3,4,5-trihydroxybenzoate has been the subject of various synthesis studies. For instance, a study focused on the synthesis, characterization, and crystal structure analysis of a biologically relevant molecule closely related to Isopropyl 3,4,5-trihydroxybenzoate, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. This study provided insights into the molecular interactions and the in silico drug likeness screening of the molecule, indicating its potential biomedical applications (Sharma et al., 2022).

Analytical Applications

Isopropyl 3,4,5-trihydroxybenzoate has been used in analytical applications, particularly in the development of photoelectrochemical methods for amperometric determination of related compounds like 3,4,5-trihydroxybenzoic acid. This method, involving a photoelectrochemical platform sensitive to the concentration of the compound, was successfully applied to determine its concentration in various samples, demonstrating its potential as a tool for quantitative analysis (Lima et al., 2022).

Chemical Properties and Reactions

The structural and chemical properties of compounds related to Isopropyl 3,4,5-trihydroxybenzoate have been a subject of research. For instance, a study focused on the density functional theory (DFT) analysis of hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, revealed insights into their structures and reactions with radicals like .OH and O2-. This study highlighted how these compounds react differently with various radicals, providing a deeper understanding of their chemical behavior (Nsangou et al., 2008).

Antioxidant Applications

The antioxidant properties of compounds related to Isopropyl 3,4,5-trihydroxybenzoate, such as methyl 3,4,5-trihydroxybenzoate, have been synthesized and evaluated, indicating their potential as additives in various applications like natural rubber composites. This demonstrates the compound's utility in enhancing the properties of materials through its antioxidant activity (Zidan et al., 2021).

Safety And Hazards

Isopropyl 3,4,5-trihydroxybenzoate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

propan-2-yl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSOSAONMOPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150554
Record name Isopropyl 3,4,5-trihydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3,4,5-trihydroxybenzoate

CAS RN

1138-60-9
Record name Isopropyl gallate
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Record name Isopropyl gallate
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Record name 1138-60-9
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Record name Isopropyl 3,4,5-trihydroxybenzoate
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Record name Isopropyl 3,4,5-trihydroxybenzoate
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Record name ISOPROPYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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